molecular formula C21H16FIN2O3 B10955223 3-(3-fluorophenyl)-2-(2-hydroxy-3-methoxyphenyl)-6-iodo-2,3-dihydroquinazolin-4(1H)-one

3-(3-fluorophenyl)-2-(2-hydroxy-3-methoxyphenyl)-6-iodo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B10955223
M. Wt: 490.3 g/mol
InChI Key: WVFWTDPXAKFAAY-UHFFFAOYSA-N
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Description

3-(3-FLUOROPHENYL)-2-(2-HYDROXY-3-METHOXYPHENYL)-6-IODO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes fluorine, iodine, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-FLUOROPHENYL)-2-(2-HYDROXY-3-METHOXYPHENYL)-6-IODO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves multiple steps, including the formation of the quinazolinone core and the introduction of the fluorine, iodine, and methoxy groups. Common synthetic routes may involve:

    Formation of the Quinazolinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Functional Groups: The fluorine, iodine, and methoxy groups can be introduced through various substitution reactions using reagents such as fluorinating agents, iodinating agents, and methoxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-FLUOROPHENYL)-2-(2-HYDROXY-3-METHOXYPHENYL)-6-IODO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the iodine group to a hydrogen atom.

    Substitution: The fluorine, iodine, and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and methoxylating agents (e.g., dimethyl sulfate) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-(3-FLUOROPHENYL)-2-(2-HYDROXY-3-METHOXYPHENYL)-6-IODO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used as a probe to study biological processes and interactions at the molecular level.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-FLUOROPHENYL)-2-(2-HYDROXY-3-METHOXYPHENYL)-6-IODO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. These interactions can include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Modulating Receptors: It can interact with cellular receptors, influencing signal transduction pathways.

    Altering Gene Expression: The compound may affect gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    3-(3-FLUOROPHENYL)-2-(2-HYDROXY-3-METHOXYPHENYL)-6-CHLORO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE: Similar structure but with a chlorine atom instead of iodine.

    3-(3-FLUOROPHENYL)-2-(2-HYDROXY-3-METHOXYPHENYL)-6-BROMO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE: Similar structure but with a bromine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 3-(3-FLUOROPHENYL)-2-(2-HYDROXY-3-METHOXYPHENYL)-6-IODO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE imparts unique chemical properties, such as increased molecular weight and potential for specific interactions with biological targets. This makes it distinct from its chlorine and bromine analogs, which may have different reactivity and biological activity.

Properties

Molecular Formula

C21H16FIN2O3

Molecular Weight

490.3 g/mol

IUPAC Name

3-(3-fluorophenyl)-2-(2-hydroxy-3-methoxyphenyl)-6-iodo-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C21H16FIN2O3/c1-28-18-7-3-6-15(19(18)26)20-24-17-9-8-13(23)11-16(17)21(27)25(20)14-5-2-4-12(22)10-14/h2-11,20,24,26H,1H3

InChI Key

WVFWTDPXAKFAAY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C2NC3=C(C=C(C=C3)I)C(=O)N2C4=CC(=CC=C4)F

Origin of Product

United States

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